3'-Difluoromethyl-4'-methylacetophenone
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Overview
Description
3’-Difluoromethyl-4’-methylacetophenone: is an organic compound with the molecular formula C10H10F2O and a molecular weight of 184.18 g/mol It is a derivative of acetophenone, where the phenyl ring is substituted with a difluoromethyl group at the 3’ position and a methyl group at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 4’-methylacetophenone using difluoromethylating agents such as ClCF2H (chlorodifluoromethane) under specific reaction conditions . The reaction can be catalyzed by metal-based catalysts to enhance the efficiency and selectivity of the difluoromethylation process.
Industrial Production Methods: Industrial production of 3’-Difluoromethyl-4’-methylacetophenone may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3’-Difluoromethyl-4’-methylacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Halogenating agents like or can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3’-Difluoromethyl-4’-methylacetophenone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3’-Difluoromethyl-4’-methylacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy and bioavailability.
Comparison with Similar Compounds
3’-Fluoro-4’-methylacetophenone: Similar structure but with a single fluorine atom instead of a difluoromethyl group.
4’-Methylacetophenone: Lacks the difluoromethyl group, making it less lipophilic and potentially less stable.
3’-Chloro-4’-methylacetophenone: Contains a chlorine atom instead of a difluoromethyl group, which may alter its reactivity and biological activity.
Uniqueness: 3’-Difluoromethyl-4’-methylacetophenone is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10F2O |
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Molecular Weight |
184.18 g/mol |
IUPAC Name |
1-[3-(difluoromethyl)-4-methylphenyl]ethanone |
InChI |
InChI=1S/C10H10F2O/c1-6-3-4-8(7(2)13)5-9(6)10(11)12/h3-5,10H,1-2H3 |
InChI Key |
HWONNOPYCSUFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)C(F)F |
Origin of Product |
United States |
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